2-(mesitylamino)-2-oxoethyl 5-methyl-1H-pyrazole-3-carboxylate
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Overview
Description
2-(Mesitylamino)-2-oxoethyl 5-methyl-1H-pyrazole-3-carboxylate is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a mesitylamino group attached to a pyrazole ring, which is further esterified with a carboxylate group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. One common method involves the reaction of mesitylamine with a suitable carboxylic acid derivative, followed by esterification with 5-methyl-1H-pyrazole-3-carboxylic acid. The reaction conditions typically require the use of a strong base or acid catalyst, and the reaction is often carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or sulfonates.
Major Products Formed:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a ligand for biological studies, interacting with various enzymes or receptors.
Medicine: Potential medicinal properties include its use as a precursor for drug development or as an active pharmaceutical ingredient.
Industry: It can be utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
2-(Mesitylamino)acetohydrazide:
2-(Methylamino)pyridine: Another compound with an amino group, but with a different heterocyclic structure.
Uniqueness: 2-(Mesitylamino)-2-oxoethyl 5-methyl-1H-pyrazole-3-carboxylate is unique due to its specific combination of functional groups and its potential applications in various fields. Its mesitylamino group provides stability and reactivity, while the pyrazole ring offers a versatile scaffold for further chemical modifications.
Biological Activity
2-(Mesitylamino)-2-oxoethyl 5-methyl-1H-pyrazole-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C14H18N2O3
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The pyrazole ring is known to exhibit various pharmacological effects, including anti-inflammatory and analgesic properties.
Antimicrobial Activity
Studies have shown that derivatives of pyrazole compounds exhibit significant antimicrobial activity. The compound's structural features may enhance its ability to inhibit bacterial growth. For instance, a study indicated that pyrazole derivatives could effectively inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.
Anti-inflammatory Properties
Research indicates that this compound possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, which could be beneficial in managing inflammatory diseases.
Anticancer Potential
Recent investigations into the anticancer properties of pyrazole derivatives have highlighted their ability to induce apoptosis in cancer cells. The compound may exert cytotoxic effects against various cancer cell lines by modulating cell cycle progression and promoting programmed cell death.
Case Studies
Study | Findings |
---|---|
Study on Antimicrobial Activity | Demonstrated significant inhibition of bacterial strains such as E. coli and Staphylococcus aureus when treated with pyrazole derivatives. |
Anti-inflammatory Research | Showed reduced levels of TNF-alpha and IL-6 in macrophage cultures treated with the compound, indicating its potential use in inflammatory conditions. |
Anticancer Evaluation | Induced apoptosis in breast cancer cell lines (MCF-7) through caspase activation pathways, suggesting a mechanism for its anticancer effects. |
Properties
IUPAC Name |
[2-oxo-2-(2,4,6-trimethylanilino)ethyl] 5-methyl-1H-pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-9-5-10(2)15(11(3)6-9)17-14(20)8-22-16(21)13-7-12(4)18-19-13/h5-7H,8H2,1-4H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCKVZVLIADRHCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)COC(=O)C2=NNC(=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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